molecular formula C18H20N6OS2 B277495 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B277495
M. Wt: 400.5 g/mol
InChI Key: ZBWNTJZJGSJSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of specific enzymes that are involved in key cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide have been studied extensively. The compound has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potent activity against cancer cells and fungi. However, one limitation is that the compound may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate the compound's activity against other types of cancer cells and fungi. Another direction is to explore the compound's potential as an anti-inflammatory agent. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide have been investigated in several scientific studies. One study showed that the compound exhibits significant anticancer activity against human colon cancer cells by inducing apoptosis. Another study demonstrated that the compound has potent antifungal activity against Candida albicans.

properties

Product Name

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H20N6OS2/c25-15(20-17-22-19-12-27-17)11-26-18-23-21-16(13-7-3-1-4-8-13)24(18)14-9-5-2-6-10-14/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,20,22,25)

InChI Key

ZBWNTJZJGSJSRE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NN=CS3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NN=CS3)C4=CC=CC=C4

Origin of Product

United States

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